molecular formula C18H33ClN2O5 B8126452 N-(Amino-peg1)-n-bis(peg2-propargyl) hydrochloride salt

N-(Amino-peg1)-n-bis(peg2-propargyl) hydrochloride salt

Cat. No.: B8126452
M. Wt: 392.9 g/mol
InChI Key: KVVIWPVZDRXWJT-UHFFFAOYSA-N
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Description

N-(Amino-peg1)-n-bis(peg2-propargyl) hydrochloride salt is a complex organic compound with a unique structure that includes multiple ethoxy and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Amino-peg1)-n-bis(peg2-propargyl) hydrochloride salt typically involves multiple steps. The starting materials often include ethylene glycol derivatives and propargyl alcohol. The reaction conditions usually require the presence of a base, such as sodium hydroxide, and a catalyst, such as copper(I) iodide, to facilitate the formation of the desired product through nucleophilic substitution and click chemistry reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(Amino-peg1)-n-bis(peg2-propargyl) hydrochloride salt can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .

Scientific Research Applications

N-(Amino-peg1)-n-bis(peg2-propargyl) hydrochloride salt has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Amino-peg1)-n-bis(peg2-propargyl) hydrochloride salt involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ethoxy and amino groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects .

Properties

IUPAC Name

2-[2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O5.ClH/c1-3-9-21-15-17-24-13-7-20(6-12-23-11-5-19)8-14-25-18-16-22-10-4-2;/h1-2H,5-19H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVIWPVZDRXWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCN(CCOCCN)CCOCCOCC#C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33ClN2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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